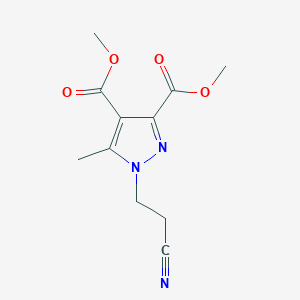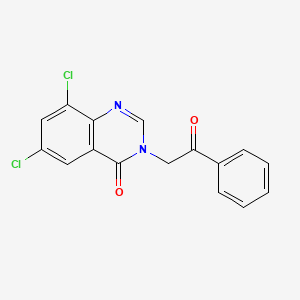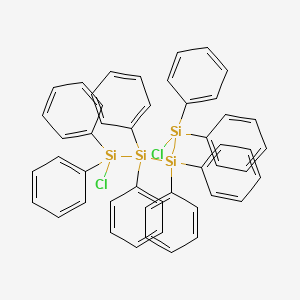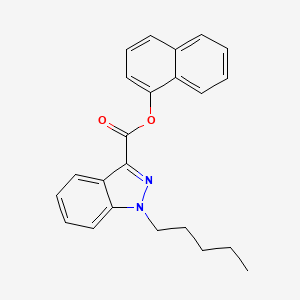
2-morpholinoethyl N-(4-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinoethyl N-(4-methoxyphenyl)carbamate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.326 g/mol It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–NH–) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholinoethyl N-(4-methoxyphenyl)carbamate typically involves the reaction of 4-methoxyphenyl isocyanate with 2-morpholinoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methoxyphenyl isocyanate+2-Morpholinoethanol→2-Morpholinoethyl N-(4-methoxyphenyl)carbamate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to slightly elevated temperatures (20-40°C). The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product. Additionally, industrial production may incorporate advanced analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for quality control.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinoethyl N-(4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl group or the methoxyphenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-methoxyphenyl)carbamate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Morpholinoethyl N-(4-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-morpholinoethyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl N-(4-methoxyphenyl)carbamate
- 2-Naphthyl N-(4-methoxyphenyl)carbamate
- 4-Methoxyphenyl N-(2-chlorophenyl)carbamate
- 2-Isopropylphenyl N-(4-methoxyphenyl)carbamate
Uniqueness
2-Morpholinoethyl N-(4-methoxyphenyl)carbamate is unique due to its specific combination of the morpholinoethyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
123162-06-1 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-18-13-4-2-12(3-5-13)15-14(17)20-11-8-16-6-9-19-10-7-16/h2-5H,6-11H2,1H3,(H,15,17) |
InChI Key |
VJZPZOCLBPTCDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)

